molecular formula C20H38NO- B10752702 (E)-N-ethyloctadec-9-enimidate

(E)-N-ethyloctadec-9-enimidate

Cat. No.: B10752702
M. Wt: 308.5 g/mol
InChI Key: JZJYYCFYGXPUMF-VAWYXSNFSA-M
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Description

(E)-N-ethyloctadec-9-enimidate is an organic compound characterized by the presence of an imidate functional group attached to an ethyl group and an octadec-9-enyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-ethyloctadec-9-enimidate typically involves the reaction of octadec-9-enoic acid with ethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the imidate group. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-N-ethyloctadec-9-enimidate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the imidate group to an amine or other reduced forms.

    Substitution: The imidate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

(E)-N-ethyloctadec-9-enimidate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the formulation of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-ethyloctadec-9-enimidate involves its interaction with molecular targets such as enzymes or receptors. The imidate group can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    N-ethyloctadec-9-enamide: Similar in structure but with an amide group instead of an imidate.

    Octadec-9-enylamine: Contains an amine group instead of an imidate.

    Ethyl octadec-9-enoate: An ester derivative with similar chain length.

Uniqueness

(E)-N-ethyloctadec-9-enimidate is unique due to the presence of the imidate functional group, which imparts distinct chemical reactivity and potential applications compared to its amide, amine, and ester counterparts. This uniqueness makes it valuable for specific synthetic and research purposes.

Properties

Molecular Formula

C20H38NO-

Molecular Weight

308.5 g/mol

IUPAC Name

(E)-N-ethyloctadec-9-enimidate

InChI

InChI=1S/C20H39NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21-4-2/h11-12H,3-10,13-19H2,1-2H3,(H,21,22)/p-1/b12-11+

InChI Key

JZJYYCFYGXPUMF-VAWYXSNFSA-M

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=NCC)[O-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=NCC)[O-]

Origin of Product

United States

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